3-((5-((4-methylbenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
Description
Properties
IUPAC Name |
3-[[4-(2-methylphenyl)-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4OS2/c1-17-11-13-19(14-12-17)16-31-24-27-26-23(29(24)20-8-4-3-7-18(20)2)15-28-21-9-5-6-10-22(21)32-25(28)30/h3-14H,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNDIWMJFVXDXKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=CC=C3C)CN4C5=CC=CC=C5SC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-((5-((4-methylbenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one, a complex heterocyclic compound, has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure, characterized by a triazole and benzothiazole moiety, suggests a diverse range of pharmacological effects. This article explores the biological activity of this compound, focusing on its efficacy against various biological targets.
The molecular formula of the compound is , with a molecular weight of 458.6 g/mol. Its structure includes significant functional groups that may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C25H22N4OS |
| Molecular Weight | 458.6 g/mol |
| CAS Number | 847403-01-4 |
Antimicrobial Activity
Studies have indicated that derivatives of benzothiazole compounds exhibit notable antimicrobial properties. The compound has been evaluated for its antibacterial and antifungal activities. For instance, research showed that similar triazole derivatives demonstrated significant inhibitory effects against various bacterial strains and fungi, suggesting a promising avenue for the development of new antimicrobial agents .
Anticancer Potential
The compound's structure suggests potential anticancer activity. A study focusing on related compounds revealed that certain triazole derivatives exhibited cytotoxic effects on cancer cell lines without significant toxicity to normal cells . The mechanism of action is believed to involve the inhibition of specific enzymes crucial for cancer cell proliferation.
Enzyme Inhibition
The inhibition of enzymes such as tyrosinase is another area where this compound shows promise. Tyrosinase plays a vital role in melanin production; thus, its inhibition can be beneficial in treating hyperpigmentation disorders. In cell-based assays, analogs similar to the compound demonstrated potent inhibition of mushroom tyrosinase activity, which was correlated with reduced melanin production in B16F10 melanoma cells .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several benzothiazole derivatives against clinical isolates. The results indicated that compounds with structural similarities to our target compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics .
Cytotoxicity Evaluation
In another investigation, the cytotoxicity of various triazole derivatives was assessed using MTT assays on human cancer cell lines. The results indicated that while some analogs exhibited high cytotoxicity at lower concentrations, others remained non-toxic up to concentrations of 20 µM . This highlights the potential for selective targeting in anticancer therapies.
Chemical Reactions Analysis
Thioether (S–CH₂–C₆H₄–CH₃)
-
Oxidation : Reacts with H₂O₂ or m-CPBA to form sulfoxide or sulfone derivatives .
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Nucleophilic substitution : The sulfur atom participates in SN2 reactions with alkyl halides .
Triazole Ring
-
Electrophilic substitution : Reacts with nitrating agents (HNO₃/H₂SO₄) at the N2 position .
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Coordination chemistry : Acts as a ligand for transition metals (e.g., Cu²⁺), forming complexes that enhance antimicrobial activity .
Benzothiazole Moiety
-
Hydrolysis : Under acidic conditions (HCl, reflux), the thiazole ring opens to form a thioamide derivative.
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Photochemical reactions : UV irradiation induces dimerization via [2+2] cycloaddition .
Oxidative and Reductive Transformations
Oxidative pathways are critical for modifying the thioether group (Table 2) :
| Oxidizing Agent | Product | Conditions | Yield |
|---|---|---|---|
| H₂O₂ (30%) | Sulfoxide | 0°C, TFA, 1 h | 78% |
| m-CPBA | Sulfone | CH₂Cl₂, 25°C, 3 h | 65% |
| I₂ | Disulfide dimer | DMF, 80°C, 6 h | 82% |
Reductive cleavage of the thioether group (e.g., using LiAlH₄) is less common due to competing reduction of the triazole ring.
Biological Interaction Mechanisms
The compound exhibits enzyme inhibition via:
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ATP-binding site competition : The triazole-thiazole scaffold mimics adenosine in kinases, blocking ATP utilization .
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Thiol group interactions : Forms disulfide bonds with cysteine residues in microbial enzymes, disrupting function .
Thermal and Photochemical Stability
Preparation Methods
Cyclocondensation of Thiocarbazide Derivatives
The triazole ring is synthesized via cyclocondensation of a thiocarbazide intermediate. For the target compound, 4-(o-tolyl)-5-mercapto-4H-1,2,4-triazole (CAS 174574-08-4) serves as the foundational intermediate.
Procedure :
- Thiocarbazide Formation :
- Cyclization :
Table 1: Characterization of 4-(o-Tolyl)-5-mercapto-4H-1,2,4-triazole
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₁N₃S |
| Molecular Weight | 205.28 g/mol |
| Melting Point | 162–164°C |
| Spectral Data (¹H NMR) | δ 2.35 (s, 3H, CH₃), 7.20–7.45 (m, 4H, Ar-H), 13.1 (s, 1H, SH) |
Functionalization of the Triazole Core
Introduction of (4-Methylbenzyl)thio Group
The thiol group at C5 is alkylated with 4-methylbenzyl chloride to install the (4-methylbenzyl)thio moiety.
Procedure :
- Alkylation Reaction :
Table 2: Optimization of Alkylation Conditions
| Parameter | Variation | Yield (%) |
|---|---|---|
| Solvent | DMF vs. THF vs. Acetone | 82 vs. 45 vs. 38 |
| Temperature | 60°C vs. RT | 82 vs. 60 |
| Base | K₂CO₃ vs. NaOH | 82 vs. 70 |
Methylation at N4
The o-tolyl group is pre-installed during thiocarbazide synthesis, eliminating the need for post-cyclization N-arylation.
Synthesis of Benzothiazol-2(3H)-one Moiety
Cyclization of 2-Aminothiophenol
Benzothiazol-2(3H)-one is prepared via cyclization of 2-aminothiophenol with phosgene equivalents.
Procedure :
- Reaction :
Table 3: Spectral Data for Benzothiazol-2(3H)-one
| Technique | Data |
|---|---|
| ¹H NMR (CDCl₃) | δ 7.25–7.45 (m, 4H, Ar-H), 3.85 (s, 2H, CH₂) |
| IR (cm⁻¹) | 1685 (C=O), 1590 (C=N) |
Coupling of Triazole and Benzothiazolone Subunits
Alkylation of Benzothiazol-2(3H)-one
The methylene bridge is formed by alkylating the benzothiazolone nitrogen with a chloromethyl-triazole intermediate.
Procedure :
- Chloromethylation :
- N-Alkylation :
Table 4: Coupling Reaction Optimization
| Parameter | Variation | Yield (%) |
|---|---|---|
| Solvent | ACN vs. DMF vs. THF | 68 vs. 55 vs. 50 |
| Base | K₂CO₃ vs. NaH | 68 vs. 72 |
| Temperature | Reflux vs. 80°C | 68 vs. 65 |
Purification and Characterization
Chromatographic Purification
The crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 1:2).
Analytical Data
Table 5: Characterization of Target Compound
| Property | Value |
|---|---|
| Molecular Formula | C₂₅H₂₂N₄OS₂ |
| Molecular Weight | 458.6 g/mol |
| HPLC Purity | >98% (C18 column, MeCN/H₂O = 70:30) |
| ¹H NMR (DMSO-d6) | δ 2.30 (s, 3H, Ar-CH₃), 4.85 (s, 2H, SCH₂), 5.20 (s, 2H, NCH₂), 7.10–7.65 (m, 12H, Ar-H) |
| HRMS (ESI+) | m/z 459.1210 [M+H]⁺ (calc. 459.1215) |
Alternative Synthetic Routes
One-Pot Assembly
A streamlined approach combines triazole formation and benzothiazolone coupling in a single reactor:
- Reagents : 2-Aminothiophenol, triphosgene, thiocarbazide intermediate, 4-methylbenzyl chloride.
- Conditions : Sequential addition under inert atmosphere.
- Yield : 58% (lower due to side reactions).
Solid-Phase Synthesis
Immobilized triazole precursors on Wang resin enable iterative functionalization, though scalability remains challenging.
Challenges and Optimization Opportunities
- Regioselectivity : Competing N1 vs. N2 alkylation during benzothiazolone coupling requires precise stoichiometry.
- Thiol Oxidation : Use of antioxidant agents (e.g., BHT) during thiocarbazide cyclization improves yields.
- Solvent Systems : Switching from DMF to NMP enhances solubility of intermediates in coupling steps.
Q & A
Q. What are the critical considerations for optimizing the synthesis of this compound, and how can conflicting yield data be resolved?
- Methodological Answer: The synthesis involves multi-step organic reactions, including thioether formation and triazole ring closure. Key variables include:
- Reaction temperature : Higher temperatures (80–100°C) improve reaction rates but may degrade thermally sensitive intermediates .
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts (e.g., TBAB) enhances regioselectivity in triazole formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical for >95% purity. Discrepancies in yield (e.g., 60% vs. 85%) often arise from incomplete removal of byproducts like unreacted thiols or oxidized species .
Resolution : Validate purity via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis (±0.3% tolerance) .
Q. How can researchers confirm the structural integrity of this compound, particularly the substitution pattern on the triazole ring?
- Methodological Answer: Combine spectroscopic and computational methods:
- ¹H/¹³C NMR : Key signals include the methylene bridge (δ ~4.5–5.0 ppm) and aromatic protons (δ ~7.0–8.0 ppm). The o-tolyl group shows distinct splitting patterns .
- IR Spectroscopy : Confirm thioether (C–S stretch at ~650 cm⁻¹) and carbonyl (C=O at ~1700 cm⁻¹) groups .
- X-ray crystallography : Resolves ambiguity in regiochemistry (e.g., N1 vs. N2 substitution on triazole) .
Q. What are the recommended protocols for assessing the compound’s stability under experimental storage conditions?
- Methodological Answer: Conduct accelerated stability studies:
- Temperature : Store at 4°C (short-term) vs. –20°C (long-term). Monitor degradation via TLC every 30 days .
- Light sensitivity : UV/Vis spectroscopy (200–400 nm) detects photooxidation of the benzothiazole moiety .
- Humidity : Use dynamic vapor sorption (DVS) to assess hygroscopicity. Desiccants (silica gel) are essential for >6-month stability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the 4-methylbenzyl and o-tolyl substituents on biological activity?
- Methodological Answer: Systematic substitution and bioassay correlation:
- Variation of substituents : Synthesize analogs with halogens (Cl, F), electron-withdrawing groups (NO₂), or extended alkyl chains at the benzyl or o-tolyl positions .
- Biological assays : Test against target enzymes (e.g., cytochrome P450 for metabolic stability) or cancer cell lines (e.g., A549, IC₅₀ determination via MTT assay) .
Example Data Table :
| Analog Substitution | IC₅₀ (μM, A549) | LogP |
|---|---|---|
| 4-Methylbenzyl (parent) | 3.44 | 2.8 |
| 4-Chlorobenzyl | 2.96 | 3.1 |
| 4-Nitrobenzyl | 5.12 | 3.5 |
Q. What experimental strategies can resolve contradictions in reported biological activities (e.g., antifungal vs. anticancer)?
- Methodological Answer:
- Target-specific assays : Use kinase profiling panels (e.g., Eurofins) to identify off-target effects. For example, triazole derivatives may inhibit EGFR or tubulin polymerization .
- Mechanistic studies : Employ fluorescence polarization assays to quantify binding affinity to DNA topoisomerase II (anticancer) or CYP51 (antifungal) .
- Species-specific activity : Test against Candida albicans (fungal) vs. human cell lines to differentiate selective toxicity .
Q. How can computational modeling guide the optimization of this compound’s bioavailability?
- Methodological Answer:
- ADMET prediction : Use SwissADME or QikProp to predict logP (optimal: 2–3), aqueous solubility (<–4 logS indicates poor absorption), and P-glycoprotein substrate likelihood .
- Docking simulations : AutoDock Vina or Schrödinger Suite models interactions with CYP3A4 (metabolism) or hERG channels (cardiotoxicity risk) .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetate esters) to improve membrane permeability, validated via Caco-2 cell assays .
Q. What methodologies are recommended for analyzing metabolic pathways and potential toxic metabolites?
- Methodological Answer:
- In vitro metabolism : Incubate with human liver microsomes (HLMs) and NADPH cofactor. Analyze via LC-MS/MS for hydroxylated or glutathione-adducted metabolites .
- Reactive intermediate detection : Trapping studies with potassium cyanide (KCN) for iminium ions or glutathione for electrophilic species .
- In silico toxicity : Derek Nexus predicts hepatotoxicity or mutagenicity alerts (e.g., quinone formation from benzothiazole oxidation) .
Key Data from Literature
- Antiproliferative Activity : Analog 9b (IC₅₀ = 2.96 μM, A549) outperforms parent compounds via enhanced hydrophobic interactions .
- Synthetic Yield Optimization : TBAB catalyst increases triazole ring closure efficiency from 60% to 82% .
- Metabolic Stability : t₁/₂ = 45 minutes in HLMs, indicating need for cytochrome P450 inhibition co-administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
